molecular formula C11H12N2OS B2453284 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-49-0

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2453284
CAS No.: 702655-49-0
M. Wt: 220.29
InChI Key: XRROYJNMXAHSGS-UHFFFAOYSA-N
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Description

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a novel organic compound with a unique heterocyclic structure containing a benzoxadiazocine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves a multi-step process. One efficient method for its synthesis is a one-pot tandem reaction of coumarin-3-thioamides with methylene-containing ketones. This reaction is catalyzed by a combination of organic bases and sodium hydroxide or sodium methylate . The reaction conditions typically involve stirring the mixture at elevated temperatures until the desired product precipitates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under basic conditions using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in basic conditions.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of N-unsubstituted derivatives of 2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the thione group.

Scientific Research Applications

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thione: Structurally similar but lacks the methyl group at the 2-position.

    2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-one: Contains an oxo group instead of a thione group.

Uniqueness

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is unique due to its specific substitution pattern and the presence of both a benzoxadiazocine ring and a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-11-6-8(12-10(15)13-11)7-4-2-3-5-9(7)14-11/h2-5,8H,6H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRROYJNMXAHSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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